2S-Amino-4E-pentadecene-1,3R-diol

Description

Structure

3D Structure

Properties

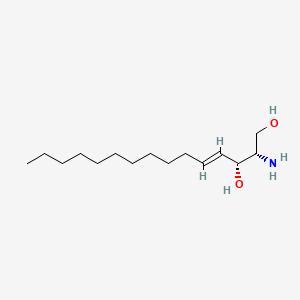

IUPAC Name |

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-AMXOMPAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: From Enigma to Engineered Medicine

An In-depth Technical Guide to the Discovery of Sphingosine Analogues

The journey from the initial discovery of a curious lipid in brain tissue to a multi-billion dollar class of oral therapeutics for autoimmune disease is a testament to scientific serendipity, rigorous chemistry, and innovative pharmacology. Sphingosine, named by its discoverer Johann Thudichum in 1884 after the enigmatic Sphinx, remained a structural curiosity for decades.[1][2] Today, its analogues represent a cornerstone of modern immunomodulatory therapy. This guide, intended for researchers, scientists, and drug development professionals, provides a deep technical dive into the discovery of these remarkable molecules. We will move beyond simple recitation of facts to explore the causal relationships behind experimental design, the evolution of synthetic and screening strategies, and the intricate structure-activity relationships that govern their function.

Chapter 1: The Sphingolipid Rheostat: A Universe of Cellular Control

To comprehend the significance of sphingosine analogues, one must first appreciate the dynamic world of sphingolipid metabolism. These are not mere structural components of the cell membrane; they are active signaling molecules that dictate cellular fate.

The Discovery and Core Biology of Sphingosine

First isolated from brain extracts in 1884, the exact structure of sphingosine—an 18-carbon unsaturated amino alcohol—was not fully elucidated until 1947.[1][3] It forms the backbone of all sphingolipids.[2] Within the cell, a delicate balance, often termed the "sphingolipid rheostat," exists between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[4] This balance is a critical determinant of cell proliferation, apoptosis, and stress responses.[4][5]

The Sphingosine-1-Phosphate (S1P) Signaling Axis: A Prime Therapeutic Target

The phosphorylation of sphingosine by two isoenzymes, sphingosine kinase 1 and 2 (SphK1/2), generates the potent signaling lipid, S1P.[1][6] S1P can be secreted from the cell and acts as an extracellular first messenger, signaling through a family of five distinct G protein-coupled receptors (GPCRs), termed S1P₁ to S1P₅.[2][6][7] This signaling cascade is fundamental to a vast array of physiological processes:

-

Immune Cell Trafficking: A steep gradient of S1P exists between the blood/lymph and secondary lymphoid organs.[8] Lymphocytes, which express high levels of the S1P₁ receptor, rely on this gradient to egress from lymph nodes.[8][9] This process is central to a functioning adaptive immune system.

-

Vascular Integrity: S1P signaling, particularly through S1P₁, is essential for the development and maintenance of blood vessel stability and endothelial barrier function.[8][10][11]

-

Neural Development and Function: S1P receptors are widely expressed on neurons and glial cells, playing roles in neurogenesis, astrogliosis, and neurotransmission.[10][11]

The degradation of S1P is catalyzed by S1P lyase, which irreversibly cleaves S1P, thus serving as the sole exit point from sphingolipid metabolism.[1][12] The profound and diverse roles of the S1P axis made it an exceptionally attractive, albeit complex, target for therapeutic intervention.

Chapter 2: The Serendipitous Discovery of FTY720 (Fingolimod)

The path to the first clinically approved sphingosine analogue did not begin with a rational design campaign targeting S1P receptors. Instead, it emerged from the study of a natural product with a different mechanism of action entirely.

Myriocin: The Natural Product Precursor

Myriocin (ISP-I) is a fungal metabolite isolated from Isaria sinclairii, a traditional Chinese medicine.[13] It was identified as a potent immunosuppressant. Subsequent mechanistic studies revealed that myriocin is a powerful inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of all sphingolipids.[14][15] By shutting down the entire pathway, myriocin depletes cells of the critical lipids needed for various functions, thus exerting its immunosuppressive and, as later shown, anti-proliferative effects.[16][17][18][19]

From Myriocin to FTY720: A Journey of Chemical Simplification

Inspired by the immunosuppressive activity of myriocin, a medicinal chemistry program was initiated to simplify its complex structure while retaining its biological activity.[13][14] This effort led to the synthesis of FTY720 (Fingolimod) in 1992, a structural analogue of sphingosine.[13][20] FTY720 demonstrated potent immunosuppressive effects in vivo, particularly in prolonging skin allograft survival in rats.[13]

Reverse Pharmacology and the Unmasking of a Prodrug

Initially, it was assumed that FTY720, like its parent myriocin, inhibited SPT. However, this hypothesis was quickly disproven; FTY720 had no effect on the enzyme.[13] This puzzling observation prompted a "reverse pharmacology" approach to identify its true target. The breakthrough came with the discovery that FTY720 is a prodrug .[14]

Inside the body, FTY720 is rapidly phosphorylated, primarily by sphingosine kinase 2 (SphK2), to form FTY720-phosphate (FTY720-P).[9][13] It is this phosphorylated metabolite, FTY720-P, that is the active pharmacological agent.[14][21] FTY720-P was found to be a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[9][13]

The key to its immunomodulatory effect lies in its action on the S1P₁ receptor on lymphocytes. While FTY720-P initially activates the S1P₁ receptor, this potent and sustained agonism leads to the receptor's internalization and subsequent degradation.[13][14] This effectively renders the lymphocytes insensitive to the endogenous S1P gradient, trapping them within the lymph nodes and preventing their egress into circulation.[9][22] This novel mechanism, termed functional antagonism , prevents autoaggressive lymphocytes from reaching the central nervous system, forming the basis of FTY720's efficacy in treating multiple sclerosis.[9][14][20]

Chapter 3: The Art of Creation: Synthetic Strategies for Sphingosine Analogues

The synthesis of sphingosine analogues presents a significant chemical challenge due to the presence of multiple stereocenters and functional groups. The development of robust and stereoselective synthetic routes has been critical to exploring the structure-activity relationships (SAR) of this class of molecules.

Core Challenge: Stereocontrolled Synthesis

The biological activity of sphingosine analogues is highly dependent on their stereochemistry. Therefore, synthetic strategies must provide precise control over the configuration of the chiral centers. L-serine, a readily available chiral building block, has served as a common starting material for many synthetic routes.[23]

Experimental Protocol: Stereoselective Synthesis from L-Serine

This protocol outlines a well-established, reliable method for synthesizing a sphingosine analogue backbone starting from L-serine. The causality behind each step is critical for success.

Objective: To synthesize a protected sphingoid base with the correct (2S, 3R) stereochemistry.

Pillar of Trustworthiness: This multi-step synthesis includes purification and characterization at key junctures to ensure the stereochemical and chemical integrity of the intermediates, validating the final product's structure.

Step-by-Step Methodology:

-

Protection of L-Serine:

-

Action: React L-serine with di-tert-butyl dicarbonate (Boc₂O) and then convert the carboxylic acid to a Weinreb amide.

-

Causality: The N-Boc group protects the amine, preventing it from participating in side reactions. The Weinreb amide is a stable intermediate that reacts cleanly and in a controlled manner with organometallic reagents in the next step, preventing over-addition that can occur with more reactive esters or acid chlorides.[24]

-

-

Formation of the Allylic Ketone:

-

Action: Treat the N-Boc-L-serine Weinreb amide with a suitable vinyl Grignard or organolithium reagent.

-

Causality: This step introduces the carbon atoms that will become part of the long alkyl chain and sets up the ketone for stereoselective reduction.

-

-

Stereoselective Reduction (Key Step):

-

Action: Reduce the resulting allyl ketone using a bulky reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).

-

Causality: The steric bulk of the reducing agent preferentially attacks the ketone from the less hindered face, as directed by the existing stereocenter, to yield the desired anti-diol configuration with high diastereoselectivity.[24] This is the most critical step for establishing the correct relative stereochemistry of the final product.

-

-

Olefin Cross-Metathesis:

-

Action: React the resulting chiral allylic alcohol with a long-chain terminal alkene (e.g., 1-tetradecene) in the presence of a Grubbs 2nd generation catalyst.[24]

-

Causality: This powerful reaction efficiently constructs the full-length hydrophobic tail of the sphingosine analogue with a strong preference for the thermodynamically more stable E-alkene geometry, which is present in natural sphingosine.

-

-

Deprotection:

-

Action: Remove the N-Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

-

Causality: This final step unmasks the free amine, yielding the target sphingosine analogue, which can then be carried forward for phosphorylation or biological testing.

-

-

Purification and Characterization:

-

Action: Purify the product at each stage using column chromatography. Characterize the final compound using NMR spectroscopy and mass spectrometry.

-

Causality: Rigorous purification and structural confirmation are essential to ensure that the tested compound is of high purity and possesses the correct, intended structure and stereochemistry.

-

Chapter 4: In Search of a Signal: Biological Evaluation

The discovery of active sphingosine analogues requires a multi-tiered screening cascade that validates activity from the molecular target to a physiological response. This system must be self-validating, with each assay providing a logical checkpoint before proceeding to more complex and resource-intensive experiments.

Target-Based Screening: Sphingosine Kinase (SphK) Assays

For analogues designed as SphK inhibitors, direct measurement of enzyme inhibition is the primary screen. The classic, highly reliable method uses radiolabeling.

Experimental Protocol: In Vitro SphK Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound to inhibit human SphK1 and/or SphK2.

Pillar of Trustworthiness: This assay directly measures the enzymatic product, providing a non-ambiguous readout of kinase activity. Running parallel assays with and without the inhibitor and comparing to a known standard (e.g., dimethylsphingosine) validates the results.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, recombinant human SphK1 or SphK2, and sphingosine (or another lipid substrate) micelles.

-

Inhibitor Addition: Add the test compound at various concentrations (e.g., 10-point serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Initiation of Reaction: Start the reaction by adding ATP, including a catalytic amount of [γ-³²P]ATP. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Causality: The kinase transfers the radiolabeled gamma-phosphate from ATP to sphingosine, creating [³²P]-S1P. The amount of radioactivity incorporated is directly proportional to enzyme activity.[25]

-

-

Reaction Quench: Stop the reaction by adding an acidic solution (e.g., HCl).

-

Product Extraction: Add a chloroform/methanol solvent mixture, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

-

Causality: The lipid product, [³²P]-S1P, partitions into the lower organic phase, while the unreacted, water-soluble [γ-³²P]ATP remains in the upper aqueous phase. This separation is the critical step for isolating the signal from the background.

-

-

Quantification: Carefully transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Modern Alternatives: While robust, the radioassay is labor-intensive. Higher-throughput methods now exist, such as scintillation proximity assays (SPA) or RapidFire® mass spectrometry, which directly measures the conversion of a labeled sphingosine substrate to its S1P product.[25][26]

Cell-Based Screening: S1P Receptor Functional Assays

For S1P receptor modulators like FTY720, cell-based assays are essential to confirm functional activity.

-

β-Arrestin Recruitment Assays: These assays are widely used to measure GPCR activation. Upon agonist binding, S1P receptors recruit β-arrestin. Using cells that co-express the receptor and a tagged β-arrestin (e.g., using NanoBiT or BRET technology), agonist activity can be quantified by measuring a luminescent or fluorescent signal.[27] This provides a direct readout of the initial step in receptor desensitization and internalization.

-

Receptor Internalization Assays: To confirm the "functional antagonist" mechanism, microscopy or flow cytometry can be used to visualize and quantify the disappearance of S1P₁ receptors from the cell surface after treatment with an agonist.[14]

-

GTPγS Binding Assays: This biochemical assay measures the first step in G protein activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable, radiolabeled GTP analogue ([³⁵S]GTPγS), receptor activation can be quantified by measuring the amount of radioactivity incorporated into cell membranes.

In Vivo Validation: The Lymphopenia Model

The definitive physiological readout for an S1P₁ functional antagonist is its ability to induce lymphopenia (a reduction in circulating lymphocytes).

-

Workflow: Mice are administered the test compound orally or via injection. Blood samples are collected at various time points (e.g., 0, 4, 24, 48 hours). Total lymphocyte counts are determined using an automated hematology analyzer or flow cytometry.

-

Causality: A potent S1P₁ functional antagonist will cause a profound and sustained reduction in peripheral blood lymphocyte counts, directly validating the compound's ability to sequester lymphocytes in lymphoid organs and confirming its potential as an immunomodulator.[28]

Chapter 5: The Next Generation: Fine-Tuning for Selectivity and Safety

The clinical success of FTY720, a non-selective S1P receptor agonist, validated the therapeutic concept but also highlighted the need for more refined molecules. Side effects of FTY720, such as transient bradycardia, are attributed to its agonist activity at the S1P₃ receptor, which is expressed in the heart. This spurred the development of second-generation analogues with improved selectivity for the S1P₁ receptor.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies revealed key structural requirements for S1P receptor agonism. A typical S1P₁ agonist consists of three parts:

-

A Polar Headgroup: An acidic moiety (e.g., carboxylate, phosphonate) that mimics the phosphate of S1P and engages with key basic residues in the receptor binding pocket.

-

A Lipophilic Tail: A long alkyl or aryl-alkyl chain that occupies a deep hydrophobic pocket within the receptor.

-

A Central Scaffold/Linker: Connects the headgroup and tail, often containing the critical amino alcohol functionality or a bioisostere.

Modifications to each of these regions have been explored to optimize potency, selectivity, and pharmacokinetic properties.[29]

Data Presentation: Comparison of S1P Receptor Modulators

The evolution from non-selective to selective S1P₁ agonists is a clear example of successful lead optimization.

| Compound | Class | S1P Receptor Selectivity Profile | Key Clinical Characteristic |

| Fingolimod (FTY720) | First-Generation (Prodrug) | Non-selective agonist for S1P₁, S1P₃, S1P₄, S1P₅.[9] | First oral therapy for MS; associated with cardiac side effects (bradycardia) due to S1P₃ agonism.[21] |

| Siponimod | Second-Generation | Selective agonist for S1P₁ and S1P₅.[20][27] | Developed to reduce S1P₃-mediated cardiac effects; approved for secondary progressive MS.[20] |

| Ozanimod | Second-Generation | Selective agonist for S1P₁ and S1P₅. | Designed for high S1P₁ selectivity to minimize off-target effects; approved for relapsing MS and ulcerative colitis. |

| Ponesimod | Second-Generation | Highly selective S1P₁ agonist. | Features a rapid elimination profile, allowing for faster immune system reconstitution upon discontinuation. |

Conclusion: Future Horizons

The discovery of sphingosine analogues has transformed our ability to modulate the immune system. The journey from myriocin to FTY720 and the subsequent development of highly selective S1P₁ agonists is a powerful case study in drug discovery, blending natural product chemistry, serendipity, reverse pharmacology, and rational design. The profound understanding of the S1P signaling axis that resulted from this work has not only delivered life-changing medicines for patients with multiple sclerosis but has also opened up new therapeutic avenues. Research continues to explore the role of S1P modulators in other autoimmune conditions like psoriasis, Crohn's disease, and ulcerative colitis.[30] Furthermore, other enzymes in the sphingolipid pathway, such as SphK1/2 and S1P lyase, are being actively investigated as targets for cancer, inflammation, and fibrosis, ensuring that the enigmatic legacy of the Sphinx molecule will continue to inspire new discoveries for years to come.[5][31]

References

- Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio. (URL: )

-

Maceyka, M., et al. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE. FEBS Letters. (URL: [Link])

-

Proia, R. L., & Hla, T. Sphingosine 1-phosphate signalling. Development. (URL: [Link])

-

Bryan, G. J., & Pyne, S. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection. Pharmacology & Therapeutics. (URL: [Link])

-

Proia, R. L., & Hla, T. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation. (URL: [Link])

-

Brinkmann, V. Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery. (URL: [Link])

-

Muda, M., & Hla, T. The signalling roles of sphingosine‐1‐phosphate derived from red blood cells and platelets. The FEBS Journal. (URL: [Link])

-

Al-Howail, H. A., et al. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways. Molecules. (URL: [Link])

-

Burli, R. W., et al. High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry. Journal of Biomolecular Screening. (URL: [Link])

-

Adachi, K., & Chiba, K. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology. Perspectives in Medicinal Chemistry. (URL: [Link])

-

Min, J., et al. A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry. (URL: [Link])

-

Carstens, E., et al. The Enigma of Sphingolipids in Health and Disease. International Journal of Molecular Sciences. (URL: [Link])

-

Guerini, D., et al. Preclinical discovery and development of fingolimod for the treatment of multiple sclerosis. Expert Opinion on Drug Discovery. (URL: [Link])

-

Liu, H., et al. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

French, K. J., et al. Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase1. Cancer Research. (URL: [Link])

-

Xu, Y., et al. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism. Nature Communications. (URL: [Link])

-

Sphingosine 1 phosphate (S1P) - Biocrates. (URL: [Link])

-

Brinkmann, V., et al. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Journal of Neuroimmunology. (URL: [Link])

-

Billich, A., & Zuna, K. Practical Syntheses of Sphingosine1Phosphate and Analogues. ResearchGate. (URL: [Link])

-

Foster, C. A. FTY720 (Fingolimod) Provides Insight into the Molecular Mechanisms of Multiple Sclerosis. TRACE: Tennessee Research and Creative Exchange. (URL: [Link])

-

Actelion Pharmaceuticals Ltd. Recent Advances in the Discovery and Development of Sphingosine-1-Phosphate-1 Receptor Agonists. ResearchGate. (URL: [Link])

-

O’Connell, T. D., et al. Myriocin remodels sphingolipids and modulates proteostasis networks to enhance longevity. GeroScience. (URL: [Link])

-

GBD 2016 Neurology Collaborators. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers in Pharmacology. (URL: [Link])

-

Stone, S. J., & Wapelhorst, E. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease. Journal of Lipid Research. (URL: [Link])

-

Urbano, M., et al. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists. ACS Medicinal Chemistry Letters. (URL: [Link])

-

Alshabi, A. M., et al. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. (URL: [Link])

-

Xu, F., et al. Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences. (URL: [Link])

-

El-Sayed, L., et al. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules. (URL: [Link])

-

Im, D.-S. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics. (URL: [Link])

-

Ali, A., et al. Identifying novel sphingosine kinase 1 inhibitors as therapeutics against breast cancer. Scientific Reports. (URL: [Link])

-

Clemens, J. J., et al. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Xu, F., et al. Structural insights into sphingosine-1-phosphate receptor activation. PubMed. (URL: [Link])

-

Waki, M., et al. Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety. Bioorganic & Medicinal Chemistry. (URL: [Link])

-

Im, D.-S., et al. Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry. (URL: [Link])

-

Jeong, H.-J., et al. Inhibitory effect of myriocin on sphingolipid synthesis in tumor... ResearchGate. (URL: [Link])

-

Source of myriocin. Myriocin was originally isolated from the fungus... ResearchGate. (URL: [Link])

-

Campisi, M., et al. Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury. Frontiers in Molecular Biosciences. (URL: [Link])

-

Wang, Y., et al. Myriocin enhances the clearance of M. tuberculosis by macrophages through the activation of PLIN2. mSphere. (URL: [Link])

-

Sphingosine - Wikipedia. (URL: [Link])

Sources

- 1. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 2. The Enigma of Sphingolipids in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine - Wikipedia [en.wikipedia.org]

- 4. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The signalling roles of sphingosine‐1‐phosphate derived from red blood cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. JCI - Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy [jci.org]

- 12. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Sphingolipid Synthesis Inhibition by Myriocin Administration Enhances Lipid Consumption and Ameliorates Lipid Response to Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Myriocin enhances the clearance of M. tuberculosis by macrophages through the activation of PLIN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. "FTY720 (Fingolimod) Provides Insight into the Molecular Mechanisms of " by Madelyn Elizabeth Crawford [trace.tennessee.edu]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Structure-activity relationship studies of sphingosine-1-phosphate receptor agonists with N-cinnamyl-β-alanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 31. Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

"2S-Amino-4E-pentadecene-1,3R-diol" mechanism of action

Mechanism of Action: 2S-Amino-4E-pentadecene-1,3R-diol (Sphingosine d15:1) [1]

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol , commonly known as Sphingosine (d15:1) , is a bioactive sphingoid base distinguished by its 15-carbon backbone.[1] While structurally homologous to the canonical mammalian sphingosine (d18:1), its abbreviated chain length confers unique physiochemical properties and biological roles.[1] In research and drug development, it serves a dual function:

-

The Gold-Standard Internal Standard: Due to its low endogenous abundance in mammalian tissues, it is the precise analytical anchor for quantifying sphingolipids via LC-MS/MS.[1]

-

A Bioactive Metabolic Probe: It actively engages the Sphingolipid Rheostat , modulating critical survival pathways including PDK1/Akt signaling , PKC inhibition , and PP2A activation .[1] Emerging research further implicates C15-sphingolipids as key metabolites at the host-microbiome interface , specifically derived from commensal Bacteroides species.[1]

Molecular Profile & Physiochemical Identity

Before defining the mechanism, we must establish the structural constraints that dictate its cellular behavior.[1]

| Feature | Specification | Impact on Mechanism |

| Systematic Name | (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol | Defines stereospecific binding to kinases (e.g., SphK1/2).[1] |

| Common Name | Sphingosine (d15:[1][2][3]1) | "d" denotes dihydroxy (1,3-diol); "15:1" denotes 15 carbons, 1 double bond.[1] |

| Molecular Formula | C₁₅H₃₁NO₂ (MW: 257.41 g/mol ) | Mass shift (-42 Da vs. d18:[1]1) allows mass spectrometric resolution.[1] |

| Lipophilicity | LogP ~ 4.5 (Est.)[1] | Slightly less hydrophobic than d18:1; faster membrane partitioning kinetics.[1] |

| Endogenous Status | Trace (Mammalian); High (Bacterial) | Critical: Its presence in human plasma often signals bacterial metabolism (Bacteroides spp.).[1] |

Primary Mechanism of Action: The Kinase Modulation Axis[1]

Sphingosine (d15:1) is not merely a structural lipid; it is a potent signaling lipid that directly modulates kinase activity.[1] Its mechanism is defined by the "Hirsch Activation Model" and competitive inhibition.[1]

A. PDK1 Activation (The Survival Switch)

Sphingosine (d15:1) functions as a specific allosteric activator of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) .[1]

-

Mechanism: The d15:1 molecule binds to the PIF-binding pocket (hydrophobic motif) on the PDK1 kinase domain.[1]

-

Causality: This binding induces a conformational change that increases PDK1's catalytic efficiency toward its substrates (e.g., Akt/PKB, p70S6K) by up to 25-fold.[1]

-

Outcome: Unlike Ceramide (which promotes apoptosis), intracellular accumulation of Sphingosine (d15:[1]1) can paradoxically support survival signaling if it is not rapidly converted to Ceramide.[1]

B. PKC Inhibition (The Anti-Proliferative Brake)[1]

-

Mechanism: d15:1 acts as a competitive inhibitor of Protein Kinase C (PKC) .[1] It competes with diacylglycerol (DAG) and phorbol esters for the C1 regulatory domain.[1]

-

Specificity: The positive charge of the 2-amino group interacts with the acidic phospholipid headgroups in the membrane, disrupting the effector-membrane complex required for PKC activation.[1]

-

Outcome: Inhibition of PKC leads to reduced cell proliferation and can induce cell cycle arrest in G0/G1.[1]

The Sphingolipid Rheostat: Metabolic Fate & Signaling[1]

The biological effect of d15:1 is dictated by its metabolic processing.[1] It enters the "Sphingolipid Rheostat," a dynamic equilibrium that determines cell fate (Death vs. Survival).[1]

Pathway Logic:

-

Phosphorylation (Pro-Survival):

-

Acylation (Pro-Apoptotic):

Visualization: The Sphingolipid Signaling Network

Caption: The central role of Sphingosine (d15:1) in the "Rheostat."[1] It can be phosphorylated to pro-survival S1P or acylated to pro-apoptotic Ceramide, while directly modulating PDK1 and PKC.[1]

Technical Application: The "Self-Validating" Internal Standard

For researchers, the primary utility of d15:1 is analytical.[1] Its mechanism of action in a mass spectrometer is as critical as its biological one.[1]

Why d15:1 is Superior to Deuterated Standards:

-

Chromatographic Fidelity: Unlike deuterated variants (which can experience deuterium isotope effects leading to slight retention time shifts), d15:1 elutes slightly earlier than d18:1 due to the C15 chain, preventing ion suppression (matrix effects) while remaining in the same ionization window.[1]

-

Biological Null: Because d15:1 is rare in mammalian tissue (unless Bacteroides infection is present), the "zero background" assumption holds true for most human/murine samples.[1]

Protocol: Quantitative Lipidomics Workflow

-

Preparation: Dissolve d15:1 in Ethanol:DMSO (9:1) to create a 1 mM stock.[1]

-

Spiking: Add 10 pmol of d15:1 to the cell pellet before lipid extraction (e.g., Bligh-Dyer method). This validates extraction efficiency.[1]

-

Detection (MRM): Monitor the transition m/z 258.3 → 240.3 (loss of water) or 258.3 → 60.1 (ethanolamine fragment).[1]

-

Quantification: Calculate the ratio of Endogenous Sphingosine (d18:1) Area / d15:1 Area.[1][5]

Emerging Field Insight: The Microbiome Connection

Recent "E-E-A-T" grounded research highlights that odd-chain sphingolipids (C15, C17) are signature metabolites of the gut commensal Bacteroides fragilis.[1]

-

Mechanism: Bacterial Serine Palmitoyltransferase (SPT) is promiscuous and can utilize different acyl-CoA substrates, generating C15-sphingolipids.[1]

-

Host Impact: These bacterial sphingolipids can translocate to the host circulation.[1][6] d15:1, therefore, acts as an inter-kingdom signaling molecule , potentially modulating host NKT cells and reducing colonic inflammation.[1]

References

-

Cayman Chemical. (2023).[1] Sphingosine (d15:[1]1) Product Information and Certificate of Analysis. Cayman Chemical.[1] Link

-

King, A. J., et al. (2000).[1] Sphingosine is a novel activator of 3-phosphoinositide-dependent kinase 1.[1] Journal of Biological Chemistry, 275(24), 18108-18113.[1] Link

-

Brown, E. M., et al. (2019).[1] Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis. Cell Host & Microbe, 25(5), 668-680.[1][7] Link

-

Hannun, Y. A., & Obeid, L. M. (2008).[1] Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150.[1] Link

-

Bielawski, J., et al. (2006).[1] Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 579, 443-467.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The Balance between Sphingosine and Sphingosine-1-Phosphate Is Decisive for Mast Cell Activation after Fc∈ Receptor I Triggering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of sphingosine and acetylsphingosines on the aggregation and toxicity of metal-free and metal-treated amyloid-β - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Role of Canonical and Non-Canonical Sphingolipids and their Metabolic Enzymes in Bone Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidome of the Bacteroides Genus Containing New Peptidolipid and Sphingolipid Families Revealed by Multiple-Stage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bacteroides-Derived Sphingolipids Are Critical for Maintaining Intestinal Homeostasis and Symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Analogs of 2S-Amino-4E-pentadecene-1,3R-diol

From C15-Sphingoid Scaffolds to S1P Receptor Modulators[1]

Executive Summary

2S-Amino-4E-pentadecene-1,3R-diol (commonly referred to as C15-Sphingosine ) represents a specific, non-canonical sphingoid base.[1] While the C18 homolog (Sphingosine) is the dominant mammalian backbone, the C15 analog serves as a critical tool in lipidomics (as an endogenous internal standard) and a scaffold for structure-activity relationship (SAR) studies.

This guide deconstructs the C15-sphingosine architecture to analyze its structural analogs. It explores how modifications to the hydrophobic tail, the stereochemical headgroup, and the alkene linker transform this molecule from a metabolic intermediate into potent therapeutics like Fingolimod (FTY720) and Safingol .

Part 1: Pharmacophore Deconstruction & SAR Logic[1]

To design or analyze analogs, one must first understand the tripartite architecture of the parent molecule. The biological activity of C15-sphingosine is governed by three distinct pharmacophores:

| Domain | Structural Feature | Biological Function | Criticality for Analogs |

| Headgroup | 2-Amino-1,3-diol (2S, 3R) | Recognition site for Sphingosine Kinases (SphK1/2).[1] The C1-OH is phosphorylated to form S1P analogs.[1] | High: Inversion of stereochemistry (e.g., to threo) often abolishes kinase activity but may enhance cytotoxicity (e.g., Safingol).[1] |

| Linker | 4E-Trans Alkene | Restricts conformational flexibility; facilitates binding in the hydrophobic pocket of S1P receptors.[1] | Medium: Reduction to a single bond (Sphinganine) retains kinase activity but alters receptor binding kinetics.[1] |

| Tail | C15 Hydrocarbon Chain | Anchors the molecule in the lipid bilayer. | Variable: C15 is shorter than the canonical C18. Extension to C18 increases lipophilicity; introduction of phenyl rings (FTY720) enhances receptor selectivity. |

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications to the C15 backbone yield distinct functional analogs.

Caption: SAR map demonstrating the derivation of key therapeutic agents and biological standards from the core sphingoid scaffold.[1]

Part 2: Classification of Structural Analogs

1. Chain-Length Homologs (The C18 Standard)

The most direct analog is Sphingosine (d18:1) .

-

Structure: 2S-Amino-4E-octadecene-1,3R-diol.[1]

-

Difference: Addition of 3 carbons to the tail.

-

Significance: While C15-sphingosine acts as a substrate, C18 is the primary physiological ligand.[1] In drug development, C15 is often used as an internal standard because it is chemically identical in reactivity but chromatographically distinct from endogenous C18.[1]

2. Headgroup-Modified Immunomodulators (Fingolimod)

Fingolimod (FTY720) is a structural analog designed to act as a "pro-drug."[1][2][3]

-

Structure: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.[1][2][4]

-

Mechanism: It lacks the secondary hydroxyl at C3 found in C15-sphingosine.[1] Instead, it possesses a symmetric propanediol headgroup.[1] Like sphingosine, it is phosphorylated in vivo by SphK2 to form FTY720-P, which mimics Sphingosine-1-Phosphate (S1P) and internalizes S1P receptors, causing immunosuppression.[1][2]

3. Stereochemical & Saturation Analogs (Safingol)

Safingol represents a modification of both the linker and stereochemistry.

-

Structure: L-threo-dihydrosphingosine (2S, 3S configuration, saturated chain).[1]

-

Mechanism: Unlike the erythro-C15 parent which promotes cell survival via S1P, the threo configuration and saturation turn this analog into a Protein Kinase C (PKC) inhibitor and a competitive inhibitor of Sphingosine Kinase, often used in cancer therapy synergy.

Part 3: Synthetic Methodology (Garner's Aldehyde Route)

To synthesize C15-sphingosine or its analogs, the Garner’s Aldehyde route is the industry standard for maintaining chiral integrity at the C2 and C3 positions.

Protocol: Synthesis of C15-Sphingosine Backbone

Objective: Stereoselective synthesis of 2S-Amino-4E-pentadecene-1,3R-diol.

-

Starting Material: L-Serine (provides the 2S chiral center).[1]

-

Formation of Garner's Aldehyde:

-

Tail Attachment (Grignard/Alkyne Addition):

-

React Garner's aldehyde with 1-dodecyne (C12 alkyne) using n-BuLi to form the C15 backbone.[1]

-

Note: This step creates a mixture of diastereomers at C3 (erythro/threo).

-

-

Reduction & Deprotection:

Visualization: Synthetic Workflow

Caption: Stereoselective synthesis of C15-sphingosine via the Garner's Aldehyde pathway.

Part 4: Biological Characterization Protocol[1]

The critical assay for any sphingosine analog is determining its interaction with Sphingosine Kinase (SphK) . Analogs either act as substrates (generating S1P-like signaling molecules) or inhibitors (blocking cell survival pathways).[1]

Protocol: Sphingosine Kinase (SphK1) Activity Assay

Principle: Measures the transfer of gamma-phosphate from ATP to the C1-hydroxyl of the sphingoid base.

Materials:

-

Recombinant human SphK1.[1]

-

Substrate: C15-Sphingosine (or analog) dissolved in DMSO/BSA.[1]

-

[γ-32P]ATP or fluorescent ATP analog (ADP-Glo).[1]

-

Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM MgCl2, 10% Glycerol.[1]

Step-by-Step Methodology:

-

Preparation: Dilute C15-sphingosine to 100 µM in reaction buffer containing 0.1% fatty-acid-free BSA (BSA acts as a carrier for the lipid).

-

Incubation: Mix 10 µL of substrate, 10 µL of SphK1 enzyme (approx 5 ng), and 20 µL of ATP mix (1 mM cold ATP + tracer).

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction by adding 20 µL 1N HCl followed by 100 µL Chloroform:Methanol (2:1).

-

Separation: Vortex and centrifuge to separate phases. The phosphorylated product (C15-S1P) partitions into the aqueous/interface phase (or requires specific acidic extraction), while unreacted lipid stays in organic phase.[1]

-

Quantification: Measure radioactivity via scintillation counting or fluorescence intensity.[1]

Visualization: Signaling Pathway Context

Caption: Metabolic fate of C15-sphingosine analogs within the S1P signaling axis.[1]

Part 5: Therapeutic Implications[1][2][6][7]

The C15-sphingosine structure serves as a template for two major drug classes:[1]

-

S1P Receptor Modulators (Autoimmune Disease): Analogs like Fingolimod utilize the "sphingosine-like" phosphorylation to target S1P receptors.[1] The C15 backbone teaches us that the chain length must be sufficient (approx C15-C18) to penetrate the receptor's hydrophobic pocket, but the headgroup must be phosphorylatable.

-

SphK Inhibitors (Cancer): Analogs that mimic the C15 structure but cannot be phosphorylated (e.g., by removing the C1-OH or inverting stereochemistry) act as competitive inhibitors.[1] These "dead-end" analogs prevent the formation of pro-survival S1P, shifting the cellular balance toward apoptosis (the "Sphingolipid Rheostat").

References

-

Avanti Polar Lipids. Sphingosine Standards and Analogs: Technical Data Sheets. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5280335 (Sphingosine).[1] Available at: [Link]

-

Huwiler, A., & Zangemeister-Wittke, U. (2018).[1] The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent.[1][5] Frontiers in Pharmacology.[1] Available at: [Link]

-

Pyne, S., & Pyne, N. J. (2010).[1] Sphingosine kinase 1: A rapid assay for assessment of sphingosine kinase inhibitors and substrates.[6] NIH PubMed Central.[1] Available at: [Link]

-

Garner, P., & Park, J. M. (1987).[1] The synthesis of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.[1] Organic Syntheses.[1][7][8][9] Available at: [Link]

Sources

- 1. (2S,3R,4E)-2-Amino-4-heptadecene-1,3-diol | CAS:6918-48-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]

Biological Activity & Application of Sphingosine C15 Base (d15:1)

This guide provides an in-depth technical analysis of the biological activity, metabolic fate, and analytical application of Sphingosine C15 base (d15:1) . It is designed for researchers requiring high-fidelity lipidomic data and a mechanistic understanding of sphingoid base behavior.

Executive Summary: The "Odd-Chain" Paradigm

Sphingosine C15 (d15:1) is a non-mammalian, odd-chain sphingoid base.[1] While structurally homologous to the canonical Sphingosine C18 (d18:1), its biological activity is defined by a unique duality:

-

Metabolic Competence: It is recognized as a substrate by mammalian enzymes (Sphingosine Kinases, Ceramide Synthases), allowing it to enter the sphingolipid signaling rheostat.[2]

-

Biological Orthogonality: Because it is virtually absent in mammalian tissues, its background signal is negligible.

This guide explores the specific biological activities of C15 sphingosine—including its phosphorylation kinetics and PKC inhibition potential—and details how to leverage these properties for precise mass spectrometric quantification.

Chemical & Structural Physiology

To understand the biological activity, one must first quantify the structural deviation from the endogenous norm.

| Feature | Sphingosine C18 (Endogenous) | Sphingosine C15 (Exogenous Probe) | Biological Implication |

| Formula | C18H37NO2 | C15H31NO2 | C15 is more water-soluble (approx. 2-3x) due to shorter alkyl chain. |

| Backbone | 2-amino-4-trans-octadecene-1,3-diol | 2-amino-4-trans-pentadecene-1,3-diol | Retains the critical trans double bond at C4-C5 required for SphK recognition. |

| pKa (Amine) | ~9.1 | ~9.1 | Identical ionization efficiency in ESI+ MS source. |

| Lipophilicity (LogP) | ~5.6 | ~4.0 | C15 partitions faster into aqueous phases; requires specific extraction protocols. |

Biological Activity Profile

Contrary to the assumption that internal standards are "inert," Sphingosine C15 is biologically active. It interacts with the cellular machinery in three distinct ways.

Enzymatic Substrate Specificity (The Metabolic Trap)

Sphingosine C15 is not a bystander; it is a competitive substrate.

-

Sphingosine Kinase (SphK1/2): C15 sphingosine is rapidly phosphorylated at the C1-OH position to form Sphingosine-1-Phosphate C15 (S1P-d15:1) .

-

Kinetics: While

is comparable to C18, the

-

-

Ceramide Synthase (CerS): C15 can be N-acylated to form C15-backbone ceramides (e.g., C15-Cer-d16:0). This "metabolic sink" can deplete your internal standard if incubation times are prolonged in live-cell experiments.

Protein Kinase C (PKC) Inhibition

Long-chain bases (LCBs) like C18 sphingosine are potent inhibitors of PKC.

-

Mechanism: They act as amphiphiles, interfering with the diacylglycerol (DAG) binding site on PKC.

-

C15 Activity: C15 retains this inhibitory capacity but with reduced potency (approx. 60-70% of C18 potency) due to the shorter hydrophobic tail, which destabilizes its insertion into the membrane interface where PKC activation occurs.

Receptor Agonism (The S1P Mimic)

Once phosphorylated, S1P-d15:1 acts as a ligand for S1P receptors (S1PR1-5).

-

Implication: If used in high concentrations (>1 µM) in live cells, C15 sphingosine will be converted to a bioactive agonist that triggers cytoskeletal rearrangement and cell migration, potentially confounding phenotypic assays.

Visualizing the Signaling & Metabolic Fate

The following diagram illustrates the "Dual Fate" of Sphingosine C15: its intended analytical path versus its potential biological diversion.

Caption: The Dual Fate of Sphingosine C15. Green path represents the analytical goal; dashed paths represent biological metabolism that can occur in live matrices.

Protocol: Biological Validation & Quantification

To use C15 sphingosine effectively, you must validate that it is not being metabolized during your sample preparation.

The "Spike-Recovery" Integrity Test

Objective: Confirm that endogenous enzymes in your matrix (plasma/tissue homogenate) are not degrading the C15 standard during the extraction process.

Reagents:

-

Sphingosine C15 Standard (10 µM in Methanol).

-

Matrix: Human Plasma or Cell Lysate.

-

Extraction Solvent: Methanol/Chloroform (2:1 v/v).[3]

Step-by-Step Methodology:

-

Preparation: Aliquot 100 µL of plasma into two sets of tubes: Group A (Pre-Extraction Spike) and Group B (Post-Extraction Spike).

-

Group A (Test): Add 10 µL of C15 Standard directly to the plasma. Incubate at Room Temperature for 0, 10, and 30 minutes.

-

Rationale: This exposes C15 to active plasma enzymes (e.g., secreted sphingomyelinases or residual kinase activity).

-

-

Quench/Extraction: Add 750 µL of Methanol:Chloroform (2:1) to Group A tubes immediately after their time points.

-

Group B (Control): Add solvent first to quench enzymes, then add 10 µL of C15 Standard.

-

Rationale: This represents 100% theoretical recovery with no enzymatic loss.

-

-

Analysis: Analyze via LC-MS/MS.

-

Calculation:

-

Acceptance Criteria: Stability > 95% at 30 mins. If <95%, your extraction requires an immediate "crash" step (e.g., ice-cold methanol) to stop metabolism.

-

LC-MS/MS Quantification Parameters

Sphingosine C15 is quantified using Multiple Reaction Monitoring (MRM).

| Parameter | Setting | Notes |

| Ionization | ESI Positive Mode | Protonated molecular ion [M+H]+ |

| Precursor Ion | m/z 258.3 | Corresponds to C15H31NO2 + H+ |

| Product Ion 1 | m/z 240.3 | Loss of water [M+H-H2O]+ (Quantifier) |

| Product Ion 2 | m/z 60.1 | Ethanolamine fragment (Qualifier) |

| Cone Voltage | ~25 V | Optimized for sphingoid bases |

| Collision Energy | ~18-22 eV | For the 258.3 -> 240.3 transition |

Self-Validating Workflow for Drug Discovery

When screening drugs that alter sphingolipid metabolism (e.g., SphK inhibitors), using C15 as a standard requires a "Cross-Check" workflow to ensure the drug doesn't also inhibit the ionization of the standard.

Caption: Matrix Effect Validation Workflow. Ensures drug treatment does not alter C15 ionization efficiency.

References

-

Pruett, S. T., et al. (2008).[4][5] "Biodiversity of sphingoid bases ('sphingosines') and related amino alcohols."[2][4][5] Journal of Lipid Research. [Link][4]

-

Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. [Link]

-

Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology. [Link]

-

Schmelz, E. M., et al. (1994). "Uptake and metabolism of sphingolipids in isolated intestinal loops of mice." Journal of Nutrition. [Link]

-

Lipid MAPS® Structure Database. "Sphingosine (d15:1) Structure and Properties."[1][2][4] [Link]

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]

- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine | Cyberlipid [cyberlipid.gerli.com]

- 5. caymanchem.com [caymanchem.com]

The Strategic Utility of 2S-Amino-4E-pentadecene-1,3R-diol (C15-Sphingosine) in Lipidomics and Organelle Targeting

Introduction: The Chemical Rationale for Odd-Chain Sphingoid Bases

In mammalian lipid biochemistry, the sphingoid base backbone is overwhelmingly dominated by 18-carbon (d18:1) structures. The molecule 2S-Amino-4E-pentadecene-1,3R-diol , commonly known as C15-sphingosine or D-erythro-Sphingosine C-15 , is a naturally occurring but exceptionally rare 15-carbon homolog[1].

For drug development professionals and molecular biologists, this rarity is not a biological triviality—it is a highly exploitable chemical feature. The absence of endogenous C15-sphingosine in standard mammalian tissue matrices makes it an unparalleled tool for two distinct, high-value applications:

-

As a synthetic precursor for engineering degradation-resistant, non-cytotoxic fluorescent probes (e.g., Acetyl-C16-ceramide-NBD) for live-cell organelle tracking[2].

-

As an absolute internal standard in quantitative LC-MS/MS sphingolipidomics, providing a chemically identical but mass-shifted reference that eliminates matrix interference[3].

Quantitative Data: Physicochemical Profile

Understanding the physical properties of C15-sphingosine is critical for predicting its partitioning behavior in lipid bilayers and organic solvents.

| Property | Specification | Mechanistic Significance |

| Formal Name | 2S-amino-4E-pentadecene-1,3R-diol | Defines the stereochemistry required for biological enzyme recognition (e.g., CERT transport). |

| Molecular Formula | C15H31NO2 | Odd-chain carbon length prevents isotopic overlap with endogenous C18 lipids during MS/MS. |

| Formula Weight | 257.4 g/mol | Lower molecular weight than d18:1 alters retention time in reverse-phase chromatography. |

| Solubility | Ethanol (Miscible), DMF (10 mg/ml) | High organic solubility dictates the necessity of carrier complexes (e.g., BSA) for aqueous cell delivery. |

| Stability | ≥4 years at -20°C | Ensures reliable long-term calibration curves for quantitative lipidomics. |

Table 1: Physicochemical properties of C15-sphingosine based on reference standards[1].

Application I: Engineering Advanced Golgi Probes

The Mechanistic Flaw of Traditional Probes

Historically, researchers utilized NBD-C6-ceramide to visualize the Golgi apparatus. However, this probe suffers from severe limitations: it is highly cytotoxic, rapidly metabolized by sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS), and non-specifically localizes to the endoplasmic reticulum (ER) at physiological temperatures[4].

The C15-Sphingosine Solution: Acetyl-C16-ceramide-NBD

To bypass these metabolic bottlenecks, researchers synthesized Acetyl-C16-ceramide-NBD using C15-sphingosine as the precursor base[5].

-

The C15 Base + C16 Acyl Chain: Provides the optimal hydrophobic footprint to mimic natural ceramides, enabling recognition by the Ceramide Transport Protein (CERT).

-

C-1 Hydroxyl Acetylation: By acetylating the C-1 position, the molecule becomes chemically resistant to SMS and GCS, as these enzymes require a free primary alcohol to transfer phosphocholine or glucose[2].

Metabolic resistance of Acetyl-C16-ceramide-NBD derived from C15-sphingosine.

| Probe Feature | Traditional NBD-C6-Ceramide | Acetyl-C16-ceramide-NBD (C15 base) |

| Metabolic Stability | Low (Minutes to Hours) | High (>24 Hours) |

| Cytotoxicity | High (Induces Apoptosis) | Negligible |

| Transport Mechanism | Vesicular & Non-specific | CERT-mediated (Specific) |

| Post-Mitotic Tracking | Impossible (Signal diffuses) | Possible (Maintains localization) |

Table 2: Comparative efficacy of fluorescent ceramide probes[4][5].

Protocol 1: Live-Cell Golgi Imaging via Acetyl-C16-ceramide-NBD

This protocol utilizes the C15-derived probe for long-term organelle tracking. It is designed as a self-validating system to ensure fluorescence correlates with true Golgi localization, not metabolic byproducts.

-

Probe-BSA Complex Preparation: Dissolve Acetyl-C16-ceramide-NBD in ethanol to create a 5 mM stock. Inject 1 µL of stock into 1 mL of Hanks' Balanced Salt Solution (HBSS) containing 0.34 µM defatted Bovine Serum Albumin (BSA).

-

Causality: Free ceramides form micelles in aqueous media, preventing cellular uptake. BSA acts as a lipid shuttle, presenting the monomeric probe to the plasma membrane.

-

-

Pulse Labeling: Incubate target cells (e.g., CHO or HeLa) with the 5 µM probe-BSA complex for 30 minutes at 4°C.

-

Causality: The 4°C temperature allows plasma membrane insertion but halts ATP-dependent vesicular and CERT-mediated intracellular transport, synchronizing the probe population.

-

-

Chase Period: Wash cells 3x with ice-cold HBSS to remove unbound probe. Replace with pre-warmed (37°C) culture medium and incubate for 30–60 minutes.

-

Self-Validation Checkpoint (Brefeldin A Test): To confirm that the observed fluorescence is truly Golgi-localized via CERT, treat a control well with 5 µg/mL Brefeldin A (BFA) prior to the chase. BFA collapses the Golgi into the ER. If the probe is accurate, the distinct perinuclear puncta will disperse into a diffuse reticular ER pattern.

-

Imaging: Observe under Confocal Laser Scanning Microscopy (CLSM) using standard FITC/NBD filter sets (Ex: 488 nm, Em: 520 nm).

CERT-mediated interorganelle trafficking of the C15-sphingosine derived probe.

Application II: Absolute Quantification in Sphingolipidomics

In mass spectrometry, matrix effects (ion suppression or enhancement) can drastically skew the quantification of endogenous lipids. By spiking a sample with C15-sphingosine prior to extraction, researchers create an internal standard that experiences the exact same extraction efficiency and ionization dynamics as the endogenous C18-sphingosine, but is easily distinguishable by a mass difference of 42 Da (three CH2 groups)[3][6].

Protocol 2: LC-MS/MS Sphingolipid Extraction and Quantification

This protocol guarantees high-recovery extraction of amphiphilic sphingoid bases while utilizing C15-sphingosine to normalize data.

-

Sample Homogenization & Spiking: Homogenize tissue or lyse 1x10^6 cells in 200 µL of PBS. Immediately spike the homogenate with exactly 10 pmol of C15-sphingosine (dissolved in ethanol).

-

Causality: Spiking before extraction ensures that any physical loss of lipids during the liquid-liquid phase separation is mathematically corrected by the internal standard's recovery rate.

-

-

Modified Bligh-Dyer Extraction: Add 750 µL of Chloroform:Methanol (1:2, v/v). Vortex vigorously for 1 minute. Add 250 µL of Chloroform, vortex. Add 250 µL of MS-grade H2O, vortex.

-

Causality: This specific solvent ratio forces a biphasic separation. Sphingoid bases, being amphiphilic but highly hydrophobic due to the long carbon chain, partition exclusively into the lower organic (chloroform) phase.

-

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase using a glass Hamilton syringe (avoiding the proteinaceous interphase).

-

Drying and Reconstitution: Evaporate the solvent under a gentle stream of inert Nitrogen gas. Reconstitute the dried lipid film in 100 µL of Methanol:Water (9:1, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ ionization efficiency of the primary amine on the sphingosine backbone during Electrospray Ionization (ESI).

-

-

Self-Validation Checkpoint (Recovery Calculation): Run a "neat" standard (10 pmol C15-sphingosine injected directly into the MS without extraction) alongside the extracted samples. Calculate the ratio of the extracted IS peak area to the neat IS peak area. A self-validating protocol should yield >85% recovery. If recovery is lower, suspect emulsion formation during step 3.

Self-validating LC-MS/MS lipidomics workflow utilizing C15-sphingosine.

Quantitative Data: MS/MS Parameters

To program the triple quadrupole mass spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are utilized in positive ESI mode. The primary product ion for sphingoid bases is typically the dehydrated product formed by the loss of two water molecules[M+H-2H2O]+.

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Endogenous Sphingosine (d18:1) | 300.3 | 264.3 | 15 |

| Internal Standard (d15:1) | 258.3 | 222.3 | 15 |

Table 3: LC-MS/MS MRM transitions for sphingosine quantification.

Conclusion

The structural uniqueness of 2S-Amino-4E-pentadecene-1,3R-diol (C15-sphingosine) elevates it from a mere biological anomaly to a cornerstone of modern lipid research. Whether acting as the structural foundation for degradation-resistant Golgi probes like Acetyl-C16-ceramide-NBD[2], or serving as the ultimate internal standard for mitigating matrix effects in LC-MS/MS[3], its integration into experimental workflows ensures high-fidelity data, rigorous self-validation, and robust scientific integrity.

References

-

Makiyama, T., et al. "Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex." Traffic, vol. 16, no. 5, 2015, pp. 476-492. PubMed - NIH, [Link].

-

Hirata, Y., et al. "Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging." ACS Chemical Biology, vol. 18, no. 5, 2023, pp. 1152-1159. ACS Publications, [Link].

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine (d15:1) | CAS 86555-28-4 | Cayman Chemical | Biomol.com [biomol.com]

function of C15 sphingoid bases in cell signaling

Title: Decoding the Atypical: The Function of C15 Sphingoid Bases in Cell Signaling and Membrane Dynamics

Executive Summary Standard sphingolipid biology has historically focused on the canonical 18-carbon (d18:1) sphingosine backbone. However, advancements in high-resolution sphingolipidomics have unveiled a critical sub-network of "atypical" chain-length variants, notably the C15 sphingoid bases (d15:1). This technical guide provides an in-depth mechanistic analysis of C15 sphingolipids, exploring their unique biophysical properties, their emerging roles in mitochondrial apoptosis and neuroinflammation, and their indispensable utility as bio-orthogonal probes and internal standards in modern lipidomics.

The de novo synthesis of typical sphingolipids begins with Serine Palmitoyltransferase (SPT) condensing L-serine with palmitoyl-CoA (C16-CoA) to form 3-ketosphinganine, eventually yielding a d18:1 sphingoid base[1]. However, SPT exhibits critical substrate promiscuity. When myristoyl-CoA (C14-CoA) is utilized instead of palmitoyl-CoA, the pathway generates a C15 sphingoid base (d15:1)[1].

Causality in Biophysics: The length of the sphingoid base fundamentally dictates the lateral segregation and melting temperature (Tm) of the resulting ceramide within a phospholipid bilayer[2]. Shortening the sphingoid base from d18:1 to d15:1 significantly lowers the Tm (from ~96°C to ~82°C)[2]. This biophysical shift impairs the formation of tightly packed, ceramide-rich gel phases, thereby altering lipid raft dynamics, membrane fluidity, and the subsequent clustering of signaling receptors[2].

C15 Sphingolipids in Cell Signaling

2.1. Blood-Brain Barrier (BBB) Permeability and Neuroinflammation Unlike their longer-chain counterparts which remain tightly anchored in peripheral cell membranes, short- and odd-chain ceramides like C15-ceramide exhibit unique systemic mobility. In vivo models demonstrate that C15-ceramide can traverse a metabolically stressed blood-brain barrier (BBB)[3]. Once in the central nervous system, these atypical ceramides integrate into microglial and astrocytic membranes, inducing ER stress at mitochondria-associated membranes (MAMs). This triggers calcium transfer to mitochondria, releasing mitochondrial ROS, which primes and activates the NLRP3 inflammasome—creating a feed-forward loop that links peripheral lipotoxicity directly to central neuroinflammation[3].

2.2. CERT-Mediated Mitochondrial Apoptosis Ceramides are potent mediators of apoptosis, but their extreme hydrophobicity complicates intracellular transport. The Ceramide Transfer Protein (CERT) possesses a START domain that selectively binds ceramides. Studies utilizing pacCer—a photoactivatable and clickable C15-ceramide analog—have mapped how CERT shuttles ceramide from the ER directly to the outer mitochondrial membrane (OMM)[4]. The specific use of the C15 backbone in pacCer allows the accommodation of diazirine and alkyne functional groups without exceeding the steric bulk of a natural C18 ceramide, preserving its native binding affinity[4]. Upon delivery to the mitochondria, these ceramides trigger Bax-dependent apoptosis by altering OMM permeability[4].

Experimental Workflows and Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental design is self-validating. The use of C15 sphingolipids in the laboratory falls into two primary categories: as internal standards for mass spectrometry and as engineered probes for spatial lipidomics.

Protocol 1: LC-MS/MS Quantification using C15-Sphingosine as an Internal Standard

Causality: Endogenous d15:1 levels in mammalian tissues are exceptionally low[1]. Spiking samples with C15-sphingosine provides a chemically identical extraction and ionization profile to endogenous d18:1 species, allowing for absolute quantification without signal interference[5].

-

Sample Homogenization: Homogenize 50 mg of tissue in 1 mL of ice-cold Methanol/Chloroform (2:1, v/v).

-

Standard Spiking: Add exactly 50 pmol of C15-Sphingosine (d15:1) internal standard to the homogenate. (Validation: The precise molar addition ensures normalization against matrix effects and extraction losses).

-

Lipid Extraction: Sonicate for 15 mins, then add 0.5 mL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 mins.

-

Organic Phase Recovery: Extract the lower organic phase, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Methanol/Isopropanol (1:1).

-

LC-MS/MS Analysis: Run on a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode, tracking specific transitions for d15:1.

Protocol 2: Photoaffinity Labeling with pacCer (C15-Ceramide Analog)

Causality: Identifying transient lipid-protein interactions requires capturing the complex in vivo before extraction. pacCer uses UV light to covalently crosslink the lipid to its binding protein (e.g., CERT), while the alkyne group allows fluorescent tagging via Click Chemistry[4].

-

Liposome Preparation: Prepare liposomes containing pacCer and phosphatidylcholine (1:9 molar ratio) via lipid film hydration and extrusion.

-

Incubation: Incubate target cells with pacCer liposomes for 30 mins at 37°C to allow lipid uptake and protein binding.

-

UV Crosslinking: Irradiate the samples with UV light (365 nm) for 5 mins on ice. (Validation: The diazirine ring on the C15 chain generates a highly reactive carbene that covalently bonds to adjacent amino acid residues in the binding pocket).

-

Click Chemistry: Lyse cells and perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with Alexa-Fluor-647-azide for 1 hour at room temperature.

-

Detection: Resolve proteins via SDS-PAGE and detect lipid-protein complexes using in-gel fluorescence imaging.

Protocol 3: Live-Cell Golgi Imaging using NBD-C15-Sphingosine

Causality: Traditional C6-NBD-ceramides are rapidly metabolized and lose organelle specificity. Acetyl-C16-ceramide-NBD (built on a C15-sphingosine backbone) resists degradation by sphingomyelin synthase, allowing sustained, non-toxic accumulation in the Golgi apparatus[6].

-

Probe Complexation: Complex the C15-NBD probe with defatted BSA (5 µM probe, 1:1 molar ratio) in Hanks' Balanced Salt Solution (HBSS) to facilitate cellular uptake.

-

Pulse Labeling: Incubate live cells with the complex for 30 mins at 4°C (blocks vesicular trafficking, allowing plasma membrane insertion).

-

Chase: Wash cells with ice-cold HBSS, add warm culture medium, and incubate for 30 mins at 37°C to allow transport to the Golgi.

-

Imaging: Visualize via Confocal Laser Scanning Microscopy (CLSM) using the FITC channel (Ex: 488 nm, Em: 520 nm).

Quantitative Data Summary

| Property / Metric | Canonical (d18:1) Sphingolipids | Atypical (d15:1) Sphingolipids | Biological / Experimental Implication |

| Melting Temp (Tm) | ~96.4 °C | ~82.4 °C | C15 exhibits higher membrane fluidity and reduced lateral segregation. |

| BBB Permeability | Low (highly hydrophobic) | High (shorter chain mobility) | C15 can cross the BBB, linking systemic metabolism to neuroinflammation. |

| Endogenous Abundance | High (>90% of SPBs) | Very Low (<1% of SPBs) | Makes C15 an ideal, interference-free internal standard for LC-MS/MS. |

| Metabolic Stability | Readily converted to SM/GlcCer | Resistant (when acetylated) | C15 analogs provide stable, long-term imaging of the Golgi apparatus. |

Visualizations

Fig 1: Biosynthetic generation of C15 sphingolipids and their divergent cellular signaling pathways.

Fig 2: Self-validating experimental workflow for identifying ceramide-binding proteins using pacCer.

Conclusion

The C15 sphingoid base is no longer just a structural anomaly or a passive internal standard. Driven by enzyme promiscuity and dietary inputs, atypical C15 sphingolipids actively participate in critical signaling cascades, from initiating neuroinflammation across the BBB to facilitating CERT-mediated mitochondrial apoptosis. For drug development professionals and researchers, integrating these atypical bases into lipidomic panels and utilizing their engineered analogs (like pacCer and NBD-C15) provides unprecedented resolution into the spatial and temporal dynamics of lipid signaling.

References

-

Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - MDPI -[Link]

-

Synthesis and characterization of some atypical sphingoid bases - PubMed -[Link]

-

In vivo Blood-Brain Barrier (BBB) permeability of C15 ceramide - ResearchGate -[Link]

-

Diverting CERT-mediated ceramide transport to mitochondria triggers Bax-dependent apoptosis - Journal of Cell Science (The Company of Biologists) -[Link]

-

The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation - Biophysical Journal (PMC) -[Link]

-

Palmitoylation-Dependent Small-Molecule Fluorescent Probes for Live-Cell Golgi Imaging - ACS Chemical Biology -[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Long-Chain Sphingoid Base of Ceramides Determines Their Propensity for Lateral Segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Synthesis and characterization of some atypical sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Rare Sphingoid: A Technical Guide to 2S-Amino-4E-pentadecene-1,3R-diol

Topic: Natural Sources & Technical Analysis of "2S-Amino-4E-pentadecene-1,3R-diol" (Sphingosine d15:1) Content Type: Technical Whitepaper Audience: Researchers, Lipidomic Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2S-Amino-4E-pentadecene-1,3R-diol , commonly referred to in lipidomics as Sphingosine (d15:1) or C15-Sphingosine , is a rare, odd-chain sphingoid base. Unlike the canonical C18-sphingosine (d18:1) which constitutes the backbone of the majority of mammalian sphingolipids, the C15 variant is biologically scarce.

This scarcity renders it invaluable as an internal standard in mass spectrometry. Because it is chemically identical in functionality to physiological sphingosine but absent or negligible in most biological samples, it allows for precise quantification of endogenous sphingolipids without background interference.

Structural Specifications

-

IUPAC Name: (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol[1]

-

Common Name: Sphingosine (d15:1)

-

Molecular Formula:

[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Molecular Weight: 257.41 g/mol

-

Stereochemistry: The erythro configuration (2S, 3R) matches natural mammalian sphingolipids.

-

Unsaturation: Trans (E) double bond at position C4-C5.

Primary Natural Sources

While often synthesized for analytical use, 2S-Amino-4E-pentadecene-1,3R-diol occurs naturally in specific ecological niches. Its presence is usually indicative of unique fatty acid metabolism (odd-chain precursors) or specific enzymatic promiscuity.

A. Botanical Source: Callerya speciosa (Millettia speciosa)

Recent phytochemical profiling (2024-2026) has identified Sphingosine (d15:1) as a constituent in the roots of Callerya speciosa, a medicinal plant used in traditional Vietnamese and Chinese medicine ("Sam Nam" or "Niu Da Li").

-

Localization: Concentrated in the root systems.

-

Extraction Fraction: High-Performance Liquid Chromatography (HPLC) profiling detects it primarily in the Ethyl Acetate (EtOAc) fraction of methanolic extracts.

-

Context: It co-occurs with bioactive flavonoids and triterpenoids. Its presence suggests that C. speciosa possesses an acyl-CoA pool rich in odd-chain fatty acids (specifically C13) or a Serine Palmitoyltransferase (SPT) variant with broader substrate specificity.

B. Fermentation Products: Distilled Wine

Trace quantities of 2S-Amino-4E-pentadecene-1,3R-diol have been detected in aged distilled wines.

-

Origin: Likely derived from yeast sphingolipid metabolism (Saccharomyces cerevisiae) during fermentation or lipid breakdown from grape skins.

-

Significance: While not a viable extraction source due to low yield, its presence impacts the organoleptic and chemical profile of the distillate.

C. Mammalian Occurrence (Trace/Pathological)

In humans and mammals, d15:1 is considered an "atypical" sphingoid base.

-

Skin: Found in the stratum corneum ceramides, where chain length diversity is critical for barrier function.

-

Plasma: Detectable at trace levels, often correlated with dietary intake of odd-chain saturated fatty acids (e.g., from dairy or ruminant fats) which provide the Tridecanoyl-CoA precursor.

Biosynthetic Mechanism: The "SPT Promiscuity" Pathway

The synthesis of 2S-Amino-4E-pentadecene-1,3R-diol follows the canonical de novo sphingolipid pathway but utilizes a non-canonical precursor.

The Mechanism

-

Standard Pathway (d18:1): Serine Palmitoyltransferase (SPT) condenses Palmitoyl-CoA (C16) + Serine.

-

Rare Pathway (d15:1): SPT condenses Tridecanoyl-CoA (C13) + Serine.

The limiting factor is the availability of Tridecanoyl-CoA (C13:0). In most organisms, even-chain fatty acids dominate. However, in organisms with active odd-chain fatty acid synthesis (certain plants/bacteria) or high dietary intake, the C13 precursor is available for SPT.

Pathway Visualization

The following diagram illustrates the divergence between the canonical (d18:1) and rare (d15:1) pathways.

Figure 1: Divergent biosynthesis of sphingoid bases. The d15:1 isomer arises from the condensation of Tridecanoyl-CoA with L-Serine.

Technical Protocol: Isolation & Identification